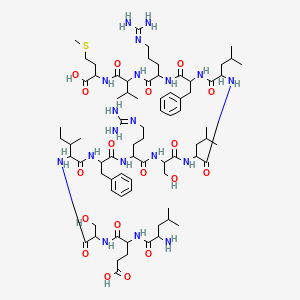![molecular formula C123H167N7O42S7 B13386139 4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate CAS No. 68917-49-7](/img/structure/B13386139.png)
4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate; 1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate” is a complex organic molecule with multiple sulfonylamino and phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonylamino group.
Attachment of the phenylpropyl group: This can be achieved through a Friedel-Crafts alkylation reaction where a phenyl group is attached to a propyl chain.
Esterification: The final step involves the esterification of the but-2-enedioate with methanol to form the 1-O-methyl ester.
Industrial Production Methods
Industrial production of these compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The sulfonylamino groups can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.
Biology
In biological research, these compounds can be used as probes to study enzyme activity and protein interactions. Their sulfonylamino groups can interact with various biological molecules, making them useful in biochemical assays.
Medicine
These compounds have potential applications in medicinal chemistry as they can be modified to create drugs with specific biological activities. Their ability to undergo various chemical reactions makes them versatile building blocks for drug design.
Industry
In the industrial sector, these compounds can be used in the production of polymers and other advanced materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific application. In medicinal chemistry, they may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonylamino groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate
- 1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate
Uniqueness
The uniqueness of these compounds lies in their specific sulfonylamino and phenylpropyl groups, which confer distinct chemical properties and reactivity. The variation in the sulfonylamino groups (e.g., tert-butyl, cyclohexyl, ethyl) allows for fine-tuning of their chemical and biological activities, making them versatile tools in research and industry.
Eigenschaften
CAS-Nummer |
68917-49-7 |
|---|---|
Molekularformel |
C123H167N7O42S7 |
Molekulargewicht |
2640.1 g/mol |
IUPAC-Name |
4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate |
InChI |
InChI=1S/C20H27NO6S.C19H27NO6S.2C18H25NO6S.C17H23NO6S.C16H21NO6S.C15H19NO6S/c1-26-19(22)12-13-20(23)27-15-17(14-16-8-4-2-5-9-16)21-28(24,25)18-10-6-3-7-11-18;1-19(2,3)14-27(23,24)20-16(12-15-8-6-5-7-9-15)13-26-18(22)11-10-17(21)25-4;1-18(2,3)26(22,23)19-15(12-14-8-6-5-7-9-14)13-25-17(21)11-10-16(20)24-4;1-14(2)13-26(22,23)19-16(11-15-7-5-4-6-8-15)12-25-18(21)10-9-17(20)24-3;1-13(2)25(21,22)18-15(11-14-7-5-4-6-8-14)12-24-17(20)10-9-16(19)23-3;1-3-24(20,21)17-14(11-13-7-5-4-6-8-13)12-23-16(19)10-9-15(18)22-2;1-21-14(17)8-9-15(18)22-11-13(16-23(2,19)20)10-12-6-4-3-5-7-12/h2,4-5,8-9,12-13,17-18,21H,3,6-7,10-11,14-15H2,1H3;5-11,16,20H,12-14H2,1-4H3;5-11,15,19H,12-13H2,1-4H3;4-10,14,16,19H,11-13H2,1-3H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,14,17H,3,11-12H2,1-2H3;3-9,13,16H,10-11H2,1-2H3 |
InChI-Schlüssel |
XWDNOXFLRCGCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)CS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)S(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)(C)CS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)(C)S(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.COC(=O)C=CC(=O)OCC(CC1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(CC1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)
![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
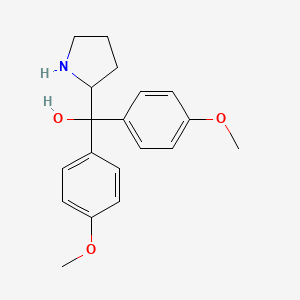
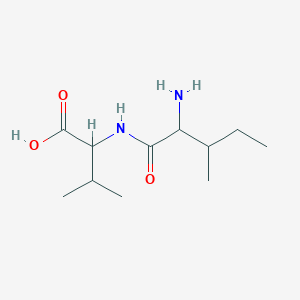
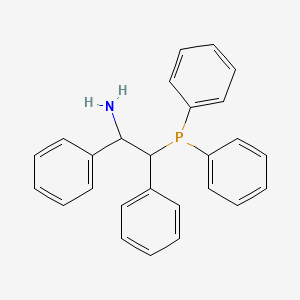
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![N-butan-2-yl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B13386108.png)
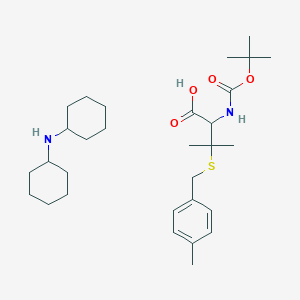
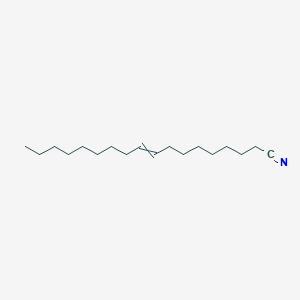

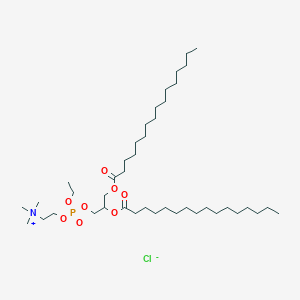
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
